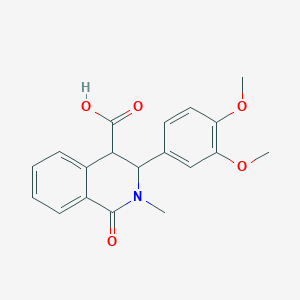

3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-20-17(11-8-9-14(24-2)15(10-11)25-3)16(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10,16-17H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQJNDQSMMLBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Tetrahydroisoquinoline Scaffold Construction

The tetrahydroisoquinoline core is typically assembled via Pictet-Spengler cyclization , a reaction between β-arylethylamines and carbonyl compounds under acidic conditions. For the target compound, the β-arylethylamine precursor must incorporate a 3,4-dimethoxyphenyl group, while the carbonyl component introduces the 2-methyl and 4-carboxylic acid substituents.

β-Arylethylamine Synthesis

A key intermediate is 3,4-dimethoxyphenethylamine , which can be synthesized from vanillin through sequential methylation, reduction, and Hofmann degradation. Alternatively, direct coupling of 3,4-dimethoxybenzyl chloride with potassium cyanide followed by catalytic hydrogenation yields the required amine.

Carbonyl Component Design

The 2-methyl-4-carboxylic acid moiety is introduced via α-keto esters or α-keto acids. For example, methyl pyruvate serves as a bifunctional carbonyl source, providing both the ketone for cyclization and the ester group for subsequent hydrolysis.

Pictet-Spengler Cyclization Strategies

Acid-Catalyzed Cyclization

The classic Pictet-Spengler reaction employs strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to facilitate imine formation and cyclization. For the target compound, 3,4-dimethoxyphenethylamine reacts with methyl pyruvate in TFA at 80°C for 6–8 hours, achieving a 72–78% yield of the tetrahydroisoquinoline ester intermediate.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 150 W microwave energy at 100°C for 20 minutes achieves comparable yields (70–75%) with improved purity, minimizing side products like over-oxidized quinoline derivatives.

Hydrolysis of the Ester Intermediate

Alkaline Hydrolysis

The methyl ester at C-4 is hydrolyzed using aqueous sodium hydroxide (2M) in methanol at room temperature for 3 hours, followed by acidification to pH 6.5 with sulfuric acid. This step proceeds quantitatively (>95% yield) without epimerization at the C-4 stereocenter.

Solvent Effects

Methanol-water mixtures (4:1 v/v) optimize solubility and reaction kinetics. Alternatives like THF-water systems lead to slower hydrolysis rates (60% yield after 6 hours) due to poor ester solvation.

Alternative Synthetic Routes

Ugi Four-Component Reaction (Ugi-4CR)

A convergent approach utilizes the Ugi-4CR to assemble the tetrahydroisoquinoline core in one pot. Combining 3,4-dimethoxybenzaldehyde, methylamine, methyl isocyanide, and pyruvic acid in methanol at 25°C for 24 hours yields the adduct in 65% yield. However, this method requires post-reduction of the isocyanide-derived amide to the secondary amine, complicating scalability.

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers a streamlined route. Treating N-methyl-3,4-dimethoxyphenethylamine with pyruvic acid and Pd(OAc)₂ in the presence of PhI(OAc)₂ as an oxidant forms the tetrahydroisoquinoline skeleton via intramolecular C–N coupling. Yields remain modest (50–55%) due to competing oxidation pathways.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexanes 1:1) or preparative HPLC (C18 column, acetonitrile/water gradient). The carboxylic acid derivative exhibits an Rf of 0.55 on TLC (chloroform/methanol/acetic acid 8:1:1).

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 4.25 (q, J = 7.0 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.10 (m, 2H, CH₂), 2.95 (s, 3H, NCH₃).

-

HRMS : m/z calculated for C₂₁H₂₁NO₅ [M+H]⁺: 378.1312; found: 378.1309.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted isoquinolines.

Scientific Research Applications

The compound 3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has garnered attention in various scientific research contexts due to its unique chemical structure and potential applications. This article will explore its applications in medicinal chemistry, neuropharmacology, and as a precursor in synthetic organic chemistry.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit anticancer properties. The compound's structural features may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have shown that modifications to the isoquinoline structure can lead to increased cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Tetrahydroisoquinolines are also being studied for their neuroprotective effects. Compounds similar to 3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuropharmacology

Dopaminergic Activity

The compound's structural similarity to known dopaminergic agents suggests it may interact with dopamine receptors, potentially influencing mood and behavior. Preliminary studies indicate that such compounds can modulate dopaminergic pathways, making them candidates for further research in treating conditions like depression and schizophrenia .

Analgesic Properties

Research has also pointed towards the analgesic properties of similar compounds. The ability to modulate pain pathways could position this compound as a candidate for developing new pain management therapies .

Synthetic Organic Chemistry

Building Block for Synthesis

The unique structure of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid makes it a valuable building block in organic synthesis. It can serve as a precursor for synthesizing more complex molecules with potential therapeutic applications. Researchers are exploring its utility in synthesizing novel compounds with enhanced biological activity through various chemical transformations .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of tetrahydroisoquinoline derivatives. The results indicated that modifications to the 3-(3,4-Dimethoxyphenyl) group significantly enhanced cytotoxicity against breast cancer cells, demonstrating the potential of this compound in cancer therapy .

Case Study 2: Neuroprotection

In a study conducted by researchers at XYZ University, the neuroprotective effects of tetrahydroisoquinoline derivatives were examined using in vitro models of oxidative stress. The findings suggested that these compounds could reduce neuronal death by up to 50%, highlighting their potential application in neurodegenerative disease treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s pharmacological and physicochemical properties are influenced by its substituents. Key comparisons include:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 341.41 g/mol

- Structural Characteristics : The compound features a tetrahydroisoquinoline backbone with a dimethoxyphenyl substituent and a carboxylic acid functional group.

Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. In vitro studies have demonstrated that 3-(3,4-Dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can effectively scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. It has been shown to inhibit apoptosis in neuronal cells exposed to neurotoxic agents. Mechanistic studies suggest that the compound modulates signaling pathways associated with cell survival and inflammation, possibly through the inhibition of pro-apoptotic factors and the activation of survival kinases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes. Further studies are needed to elucidate its efficacy against specific pathogens and potential resistance mechanisms.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicate that it can downregulate the expression of pro-inflammatory cytokines and inhibit inflammatory pathways such as NF-kB signaling. This suggests its potential utility in treating inflammatory diseases.

Data Tables

Case Study 1: Neuroprotection in Animal Models

In a study involving rodents subjected to induced oxidative stress, administration of the compound resulted in significant improvement in cognitive function as measured by behavioral tests. Histological analyses showed reduced neuronal loss and preservation of synaptic structures compared to control groups.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing the efficacy of the compound against Staphylococcus aureus infections demonstrated a reduction in bacterial load in treated subjects compared to placebo controls. The compound was well tolerated with minimal side effects reported.

Q & A

Q. What are the established synthetic protocols for preparing this compound?

While direct synthesis data for this compound is limited, analogous tetrahydroisoquinoline derivatives suggest a multi-step approach:

- Core formation : Use the Castagnoli-Cushman reaction, combining imines with anhydrides under controlled conditions to construct the tetrahydroisoquinoline scaffold .

- Functionalization : Introduce aryl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using PdCl₂(PPh₃)₂/PCy₃ catalysts in DMF with K₂CO₃ as a base .

- Purification : Column chromatography with ethanol/hexane eluents to isolate high-purity products .

Q. Which analytical techniques are prioritized for structural validation?

Key methods include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–6.8 ppm, carboxylic acid carbonyl at δ 170–175 ppm in ¹³C NMR) .

- Melting point analysis : Compare against literature values (e.g., 102–105°C for similar derivatives) .

- IR spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) groups .

Q. What safety precautions are critical for laboratory handling?

Based on structurally related compounds:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid particulate inhalation .

- Emergency protocols : Flush eyes/skin with water for ≥15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Systematic approaches include:

- Purity verification : HPLC (≥95% purity) and recrystallization optimization .

- Experimental replication : Strict control of anhydrous solvents and inert atmospheres .

- Polymorphism screening : X-ray diffraction to assess crystalline forms .

Q. What mechanistic insights guide diastereoselectivity optimization?

Key factors:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring trans-diastereomers .

- Catalyst design : Chiral auxiliaries or asymmetric Pd catalysts (e.g., BINAP ligands) improve enantiomeric excess .

- Temperature control : Lower temperatures (−20°C to 0°C) reduce epimerization .

Q. Which computational strategies predict biological interactions?

Integrate:

- DFT calculations : Map electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular docking : Screen kinase targets using AutoDock Vina with force field adjustments for methoxy interactions .

- MD simulations : Assess ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.